![molecular formula C14H13N3S B7496760 8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7496760.png)
8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline, also known as 8-MIQ, is a synthetic compound that has been widely used in scientific research. It is a member of the quinoline family of compounds and is structurally similar to other quinoline derivatives such as chloroquine and quinine. 8-MIQ has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The mechanism of action of 8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline is not fully understood. However, it has been proposed that 8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline exerts its biological activities by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the p53 pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to inhibit the replication of viruses such as HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline in lab experiments is that it has been shown to have a range of biological activities. This makes it a useful tool for studying various signaling pathways and biological processes. However, one limitation of using 8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline. One direction is to further investigate its mechanism of action. This could involve studying its effects on various signaling pathways and identifying its molecular targets. Another direction is to explore its potential as a therapeutic agent. This could involve studying its effects in animal models of disease and evaluating its safety and efficacy. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline. This could help to optimize its dosing and administration in clinical settings.
Synthesemethoden
The synthesis of 8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline involves the reaction of 8-hydroxyquinoline with 1-methylimidazole and sodium sulfide. The reaction takes place in a mixture of water and ethanol under reflux conditions. The resulting product is then purified by recrystallization. This method has been reported to yield high purity and high yield of 8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline.
Wissenschaftliche Forschungsanwendungen
8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline has been extensively studied for its biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. It has also been shown to have anti-viral effects by inhibiting the replication of viruses such as HIV and HCV.
Eigenschaften
IUPAC Name |
8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17-9-8-16-14(17)18-10-12-5-2-4-11-6-3-7-15-13(11)12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYYOYOSUAELSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[5-(4-Bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7496682.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7496687.png)
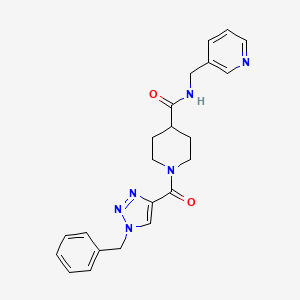
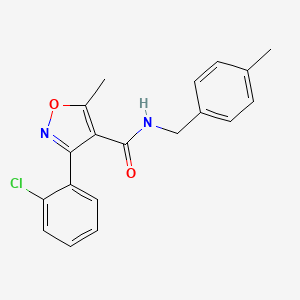
![2-[2-[4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7496718.png)
![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496720.png)
![N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]methanamine](/img/structure/B7496730.png)
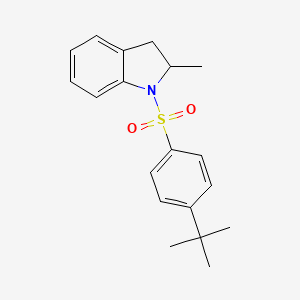
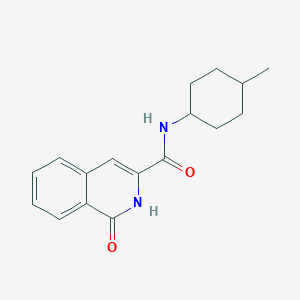
![N-[2-(pyrazin-2-ylamino)ethyl]methanesulfonamide](/img/structure/B7496748.png)
![N-(4-chlorophenyl)-5-cyano-6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7496751.png)
![2-[4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7496768.png)
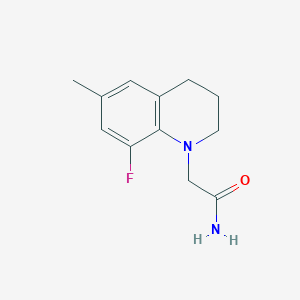
![2-Fluoro-6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile](/img/structure/B7496789.png)